![molecular formula C36H55NO3 B14735334 2,2'-{[(2-Hydroxyethyl)imino]dimethanediyl}bis(4-tert-butyl-6-cyclohexylphenol) CAS No. 6288-51-3](/img/structure/B14735334.png)
2,2'-{[(2-Hydroxyethyl)imino]dimethanediyl}bis(4-tert-butyl-6-cyclohexylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-{[(2-Hydroxyethyl)imino]dimethanediyl}bis(4-tert-butyl-6-cyclohexylphenol) is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of two phenolic groups, each substituted with tert-butyl and cyclohexyl groups, connected through a methylene bridge and an imino group with a hydroxyethyl substituent. It is primarily used in various industrial applications due to its antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[(2-Hydroxyethyl)imino]dimethanediyl}bis(4-tert-butyl-6-cyclohexylphenol) typically involves a multi-step process. One common method includes the reaction of 4-tert-butyl-6-cyclohexylphenol with formaldehyde and 2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino linkage.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-{[(2-Hydroxyethyl)imino]dimethanediyl}bis(4-tert-butyl-6-cyclohexylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated phenolic compounds.
Scientific Research Applications
2,2’-{[(2-Hydroxyethyl)imino]dimethanediyl}bis(4-tert-butyl-6-cyclohexylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of high-performance materials, such as plastics and rubber, to enhance their stability and longevity.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and materials. The imino group may also play a role in stabilizing the compound and enhancing its reactivity with free radicals. The molecular targets include reactive oxygen species and other free radicals, which are neutralized through redox reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,2’-Methylenebis(6-tert-butyl-p-cresol)
- 4,4’-Methylenebis(2,6-di-tert-butylphenol)
Uniqueness
Compared to similar compounds, 2,2’-{[(2-Hydroxyethyl)imino]dimethanediyl}bis(4-tert-butyl-6-cyclohexylphenol) is unique due to the presence of the imino and hydroxyethyl groups, which enhance its antioxidant properties and reactivity. The cyclohexyl groups also contribute to its stability and solubility in various solvents, making it more versatile for different applications.
Properties
CAS No. |
6288-51-3 |
|---|---|
Molecular Formula |
C36H55NO3 |
Molecular Weight |
549.8 g/mol |
IUPAC Name |
4-tert-butyl-2-[[(5-tert-butyl-3-cyclohexyl-2-hydroxyphenyl)methyl-(2-hydroxyethyl)amino]methyl]-6-cyclohexylphenol |
InChI |
InChI=1S/C36H55NO3/c1-35(2,3)29-19-27(33(39)31(21-29)25-13-9-7-10-14-25)23-37(17-18-38)24-28-20-30(36(4,5)6)22-32(34(28)40)26-15-11-8-12-16-26/h19-22,25-26,38-40H,7-18,23-24H2,1-6H3 |
InChI Key |
NVNXBJOYNMBMAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C2CCCCC2)O)CN(CCO)CC3=C(C(=CC(=C3)C(C)(C)C)C4CCCCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


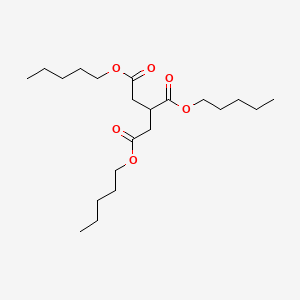
![(2R)-2-Nitrobicyclo[2.2.1]heptane](/img/structure/B14735260.png)
![4-[2-(4-Methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14735266.png)
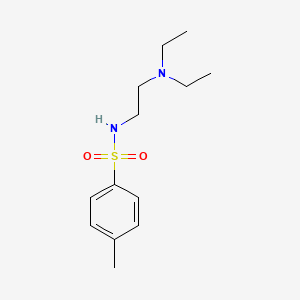
![Pyrazino[2,3-d][1,2,3]triazine](/img/structure/B14735283.png)
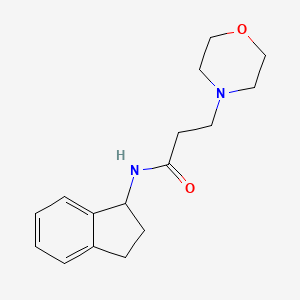
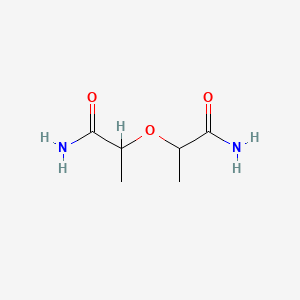
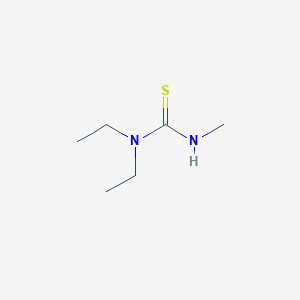
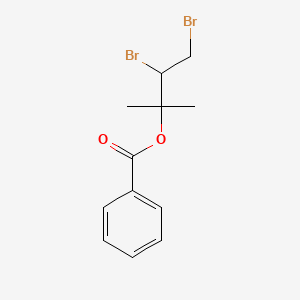
![[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14735320.png)
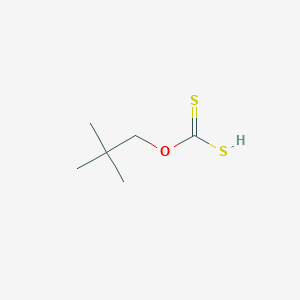
![2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane](/img/structure/B14735341.png)
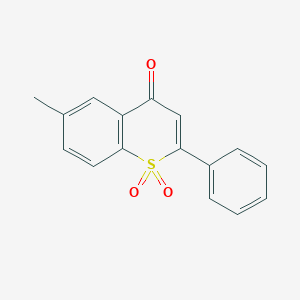
![6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14735360.png)
